
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a difluoromethyl-substituted pyrrolidine ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to ensure efficient synthesis. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate: This compound lacks the difluoromethyl group but has a similar core structure.
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound has a different substituent but shares the tert-butyl carbamate group.
Uniqueness
The presence of the difluoromethyl group in tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H22F2N2O2 |
|---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
tert-butyl N-[1-[4-(difluoromethyl)pyrrolidin-3-yl]cyclopropyl]carbamate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-13(4-5-13)9-7-16-6-8(9)10(14)15/h8-10,16H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
LROGBRUXGBXHJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CNCC2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


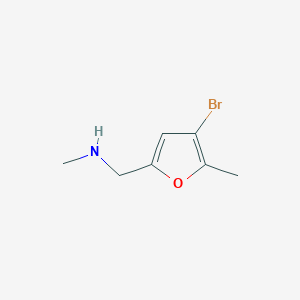
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)

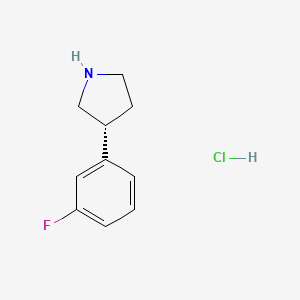


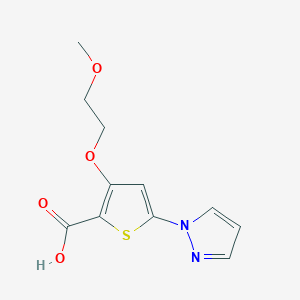
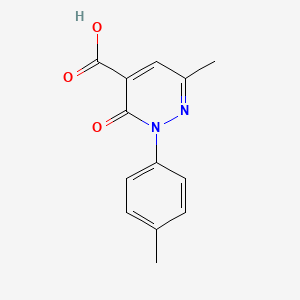
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
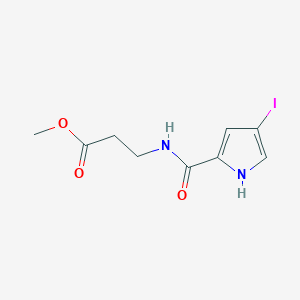

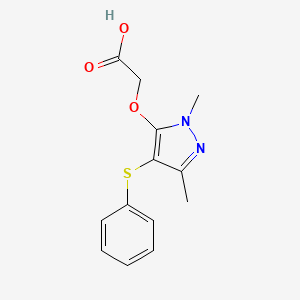
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)

